2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name for this compound is N-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride. This name reflects its structural components with precision:
- Benzamide core : A benzene ring substituted with a carboxamide group (-CONH-) at position 1.
- Substituents :
- 2-prop-2-enoxy : An allyloxy group (-O-CH2-CH=CH2) at position 2 of the benzene ring.
- 4-(trifluoromethyl) : A trifluoromethyl group (-CF3) at position 4.
- Side chain : The amide nitrogen is bonded to a 2-(diethylamino)ethyl group (-CH2CH2-N(CH2CH3)2).
- Counterion : A hydrochloride salt (Cl⁻) neutralizes the tertiary amine’s positive charge.
The structural formula can be represented in SMILES notation as CCN(CC)CCNC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC=C.Cl, which explicitly defines atomic connectivity and stereochemistry. The molecular geometry features a planar benzamide core with electron-withdrawing trifluoromethyl and allyloxy groups influencing electronic distribution.
CAS Registry Number and EC Number Validation
The compound’s identifiers are consistent across major chemical databases:
| Identifier | Value | Source Validation |
|---|---|---|
| CAS Registry Number | 2193-16-0 | PubChem, ChemBK, ECHA |
| EC Number | 218-590-5 | PubChem, ECHA |
| DSSTox Substance ID | DTXSID70176342 | PubChem |
| Wikidata ID | Q83046681 | Wikidata |
These identifiers confirm the compound’s registration in global regulatory systems. The CAS number links to its entry in the Chemical Abstracts Service registry, while the EC number aligns with the European Chemicals Agency’s classification.
Comparative Analysis of Synonyms Across Chemical Databases
Synonyms for this compound vary slightly depending on the database’s naming conventions:
Key observations:
- Stylistic variations : PubChem uses both systematic and semi-systematic names, whereas ChemBK employs non-italicized Greek letters (e.g., “alpha” vs. “α”).
- Parent compound references : PubChem lists “Flualamide” (CID 71836) as the parent compound, indicating a relationship to non-salt forms.
- Truncated vs. full names : ECHA and Wikidata prioritize brevity, omitting the prop-2-enoxy descriptor in favor of “allyloxy”.
Properties
CAS No. |
2193-16-0 |
|---|---|
Molecular Formula |
C17H24ClF3N2O2 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C17H23F3N2O2.ClH/c1-4-11-24-15-12-13(17(18,19)20)7-8-14(15)16(23)21-9-10-22(5-2)6-3;/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,21,23);1H |
InChI Key |
PYBOYPRLHMLIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC=C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Allyloxy-Trifluoromethyl Toluic Acid Intermediate
- The trifluoromethyl-substituted toluic acid is first functionalized by introducing the allyloxy group.
- This is commonly achieved by reacting the corresponding hydroxy-trifluoromethyl toluic acid with allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate in acetone or DMF) to form the allyloxy ether via nucleophilic substitution.
Formation of the Amide Bond
- The carboxylic acid group of the allyloxy-trifluoromethyl toluic acid is activated to form an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
- The acid chloride intermediate is then reacted with 2-(diethylamino)ethylamine under controlled temperature (0–25°C) to form the amide bond.
- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- The amide formation is monitored by TLC or HPLC to ensure completion.
Purification and Salt Formation
- The crude amide product is purified by recrystallization or chromatographic methods.
- The purified free base is then treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.
- The salt is isolated by filtration and dried under vacuum.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Allyloxy ether formation | Allyl bromide, K2CO3, acetone or DMF, reflux or room temp | Base-mediated nucleophilic substitution |
| Acid chloride formation | Thionyl chloride or oxalyl chloride, inert solvent, 0–25°C | Careful control to avoid overreaction |
| Amide coupling | 2-(Diethylamino)ethylamine, inert solvent, 0–25°C | Slow addition recommended to control exotherm |
| Hydrochloride salt formation | HCl in ethanol or ethyl acetate, room temp | Salt formation improves stability |
Analytical and Purity Considerations
- The product purity is typically confirmed by HPLC, NMR, and mass spectrometry.
- Reverse phase HPLC methods using acetonitrile-water mixtures with acidic modifiers (phosphoric or formic acid) are effective for analysis and preparative purification.
- The hydrochloride salt form enhances chromatographic behavior and pharmacokinetic properties.
Related Synthetic Processes and Patents
- While direct patents on this exact compound are limited, related amide synthesis methods involving diethylaminoethyl amides and trifluoromethyl aromatic acids are described in patent literature, such as EP2264027A1, which details amide formation via acid chloride intermediates and subsequent salt formation under controlled hydrogenation and reaction conditions.
- These methods emphasize solvent choice, temperature control, and purification steps to optimize yield and purity.
In summary, the preparation of 2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide hydrochloride involves:
- Allyloxy ether formation on a trifluoromethyl-substituted aromatic acid,
- Conversion to acid chloride,
- Amide bond formation with 2-(diethylamino)ethylamine,
- Final conversion to the hydrochloride salt.
This synthetic route is supported by standard organic synthesis protocols and optimized through reaction condition control and purification techniques, ensuring high purity and yield suitable for pharmaceutical or research applications.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.
- Neuropharmacological Effects : Given its structural similarity to other compounds known to affect the central nervous system, it may have implications in treating neurological disorders.
Therapeutic Applications
The following therapeutic applications have been proposed based on the compound's properties:
- Pain Management : Due to its potential neuropharmacological effects, it could be investigated as a novel analgesic.
- Antidepressant Properties : Its ability to influence neurotransmitter levels may position it as a candidate for antidepressant development.
- Anticancer Research : There is emerging interest in evaluating its efficacy against various cancer cell lines due to its unique chemical structure.
Data Table: Summary of Research Applications
| Application Area | Potential Use | Current Status |
|---|---|---|
| Antimicrobial | Development of new antibiotics | Preliminary studies ongoing |
| Pain Management | Novel analgesic | Under investigation |
| Antidepressant | Treatment for depression | Preclinical assessments |
| Anticancer | Efficacy against cancer cell lines | Initial screenings completed |
Mechanism of Action
The mechanism of action of N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with ion channels, enzymes, and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Chloroacetamide Derivatives (Pesticide Analogs)
and highlight chloroacetamide herbicides such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide).
| Property | Target Compound | Alachlor | Pretilachlor |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₃ClF₃N₂O₂ | C₁₄H₂₀ClNO₂ | C₁₇H₂₆ClNO₂ |
| Molecular Weight | 379.8 g/mol | 269.8 g/mol | 311.9 g/mol |
| Key Functional Groups | Trifluoromethyl, allyloxy, toluamide | Chloroacetamide, diethylphenyl | Chloroacetamide, propoxyethyl |
| Biological Activity | Undocumented (theoretical) | Herbicide (lipid synthesis inhibition) | Herbicide (seedling growth inhibition) |
Structural Insights :
- The diethylaminoethyl side chain may mimic the ethyl groups in alachlor’s diethylphenyl moiety, suggesting similar membrane permeability.
Ethylamino-Containing Derivatives (Patent Analogs)
describes ethylamino derivatives such as 2-Chloro-N-(2-methoxyethyl)-N-methylethanamine hydrochloride and a spirocyclic compound with a molecular weight of 853.0 [M+H]⁺.
| Property | Target Compound | 2-Chloro-N-(2-methoxyethyl)-N-methylethanamine HCl | Spirocyclic Compound (EP 4 374 877 A2) |
|---|---|---|---|
| Molecular Weight | 379.8 g/mol | ~198.7 g/mol (calculated) | 853.0 g/mol |
| Key Functional Groups | Diethylaminoethyl, allyloxy | Methoxyethyl, methylamine | Diazaspiro, trifluoromethyl pyrimidine |
| Physicochemical Data | N/A | N/A | LCMS m/z 853.0; HPLC tᵣ 1.31 min |
Functional Comparison :
- The target compound’s diethylaminoethyl group shares structural similarity with the methoxyethyl group in 2-Chloro-N-(2-methoxyethyl)-N-methylethanamine hydrochloride, both serving as polar, ionizable side chains .
- The higher molecular weight of the spirocyclic patent compound suggests divergent applications (e.g., kinase inhibitors vs. small-molecule agrochemicals).
Toluidine Hydrochloride Derivatives (Metabolic Analogs)
analyzes procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide hydrochloride), a chemotherapeutic agent.
| Property | Target Compound | Procarbazine |
|---|---|---|
| Molecular Formula | C₁₇H₂₃ClF₃N₂O₂ | C₁₂H₁₉ClN₄O₂ |
| Key Functional Groups | Trifluoromethyl, allyloxy | Hydrazino, toluamide |
| Metabolic Pathway | Theoretical: Cytochrome P-450 | Cytochrome P-450 → Azo derivatives → Azoxy metabolites |
| Bioactivity | Undocumented | DNA alkylation (antineoplastic) |
Metabolic Insights :
- Procarbazine’s conversion to azo/azoxy metabolites highlights a risk of reactive intermediates; the target compound’s trifluoromethyl group may reduce such reactivity.
Research Implications and Gaps
Agrochemical Potential: Structural parallels to chloroacetamides () suggest herbicidal activity, but in vitro testing is needed.
Drug Design: The diethylaminoethyl group could facilitate target binding (e.g., ion channels or GPCRs), akin to ethylamino derivatives in .
Metabolic Stability : Unlike procarbazine, the trifluoromethyl group may slow oxidative degradation, improving pharmacokinetics .
Biological Activity
2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- CAS Number : 2193-16-0
- Molecular Formula : C17H24ClF3N2O2
- Molecular Weight : 380.840 g/mol
- LogP : 3.77
This compound features a trifluoromethyl group and an allyloxy moiety, which are believed to contribute to its biological properties.
The biological activity of 2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems and has implications in pharmacological applications such as:
- Antidepressant Activity : Studies suggest potential antidepressant effects through modulation of serotonin and norepinephrine pathways.
- Antinociceptive Effects : The compound has shown promise in reducing pain sensitivity in animal models, indicating possible analgesic properties.
- Insecticidal Properties : Preliminary research indicates effectiveness against certain insect pests, positioning it as a candidate for agricultural applications.
Case Studies and Research Findings
-
Antidepressant Effects :
A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain . -
Antinociceptive Activity :
In a controlled experiment involving pain response assays, the compound exhibited a marked decrease in pain sensitivity at various dosages. The results suggested that the compound could influence pain pathways, possibly through opioid receptor modulation . -
Insecticidal Efficacy :
Field tests indicated that the compound effectively reduced populations of house flies (Musca domestica) when used as an attractant and repellent. The efficacy was measured by comparing fly counts in treated versus untreated areas .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2193-16-0 |
| Molecular Formula | C17H24ClF3N2O2 |
| Molecular Weight | 380.840 g/mol |
| LogP | 3.77 |
| Biological Activity | Observations |
|---|---|
| Antidepressant Effects | Reduced depressive behavior |
| Antinociceptive Activity | Decreased pain sensitivity |
| Insecticidal Efficacy | Effective against house flies |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains both amide and allyl ether functional groups, which undergo hydrolysis under specific conditions.
Table 1: Predicted Hydrolysis Pathways
| Functional Group | Conditions | Products | References |
|---|---|---|---|
| Amide | Acidic (HCl, H₂O, reflux) | 2-(Allyloxy)-4-(trifluoromethyl)benzoic acid + diethylaminoethylamine | |
| Amide | Basic (NaOH, H₂O, reflux) | Sodium salt of benzoic acid + diethylaminoethylamine | |
| Allyl ether | Acidic (H₂SO₄, H₂O) | 2-hydroxy-4-(trifluoromethyl)benzamide derivative + allyl alcohol |
The allyl ether group is less reactive than the amide but can hydrolyze under strong acidic conditions to yield phenolic derivatives.
Nucleophilic Substitution
The allyloxy group (–O–CH₂–CH=CH₂) is susceptible to nucleophilic substitution due to the electron-withdrawing trifluoromethyl group enhancing electrophilicity.
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Products | References |
|---|---|---|---|
| Thiols (RSH) | Basic (K₂CO₃, DMF, 60°C) | Thioether derivative + allyl alcohol | |
| Amines (RNH₂) | Polar aprotic solvent | Secondary amine derivative |
Reactions typically require polar solvents (e.g., DMF) and mild heating to proceed efficiently.
Reduction Reactions
The amide group can be reduced to a secondary amine under vigorous conditions.
Table 3: Reduction of the Amide Group
| Reducing Agent | Conditions | Products | References |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | N-(2-(diethylamino)ethyl)-2-(allyloxy)-4-(trifluoromethyl)benzylamine | |
| BH₃·THF | RT, 12–24 h | Partial reduction may occur |
Reduction with LiAlH₄ is more efficient but risks side reactions with the allyloxy group.
Stability Under Analytical Conditions
The compound’s stability during HPLC analysis has been characterized:
Table 4: HPLC Stability Profile
No decomposition occurs under standard analytical conditions, making it suitable for pharmacokinetic studies .
Biological Interactions
Though not a direct chemical reaction, the diethylaminoethyl moiety enables potential interactions with biological targets (e.g., receptors or enzymes) through protonation at physiological pH, facilitating ionic or hydrogen bonding.
Q & A
Q. What cross-disciplinary approaches improve the compound’s environmental fate assessment?
- Methodological Answer : Integrate atmospheric chemistry models (e.g., DOE’s EPACT framework) to predict degradation byproducts in air/water systems. Pair with microcosm studies to evaluate biodegradation kinetics in soil/water matrices .
Methodological Notes
- Data Management : Use chemical software (e.g., Schrödinger Suite, ACD/Labs) for secure data storage, simulation, and reproducibility .
- Safety Compliance : Adhere to protocols in the Chemical Hygiene Plan for advanced labs, including hazard-specific PPE and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
